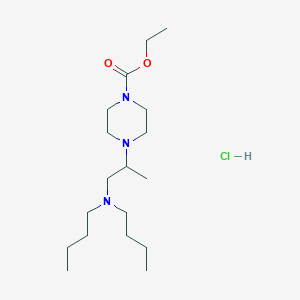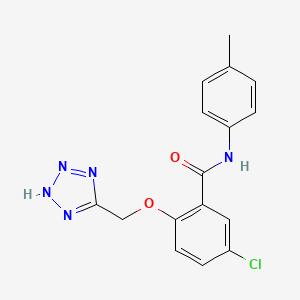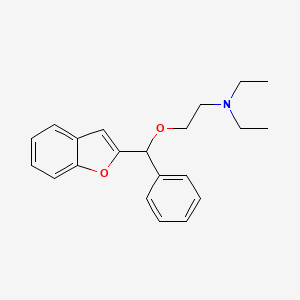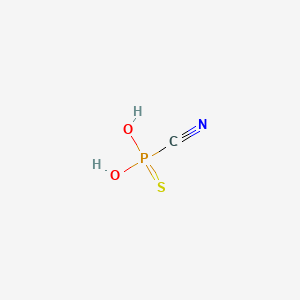
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- is an organic compound with the molecular formula C18H16N2 It is a derivative of butanedinitrile, where the hydrogen atoms at the 2 and 3 positions are replaced by methyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- typically involves the reaction of 2,3-dimethyl-2,3-diphenylbutane with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
On an industrial scale, the production of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor, where the reactants are passed over a catalyst bed at elevated temperatures. The continuous flow process allows for higher yields and better control over the reaction conditions.
化学反応の分析
Types of Reactions
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2,3-dimethyl-2,3-diphenylbutanedioic acid.
Reduction: Formation of 2,3-dimethyl-2,3-diphenylbutanediamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The phenyl groups can also participate in π-π interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-: Similar in structure but with different substituents at the 2 and 3 positions.
2,3-Dimethylsuccinonitrile: A simpler analog with only methyl groups at the 2 and 3 positions.
Uniqueness
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical and physical properties. The phenyl groups enhance its stability and potential for π-π interactions, making it a valuable compound for various applications.
特性
CAS番号 |
34508-75-3 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
2,3-dimethyl-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C18H16N2/c1-17(13-19,15-9-5-3-6-10-15)18(2,14-20)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChIキー |
CSTGLJBADQREHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)(C1=CC=CC=C1)C(C)(C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

